5-Acetamidothiophene-2-sulfonyl fluoride
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Overview
Description
5-Acetamidothiophene-2-sulfonyl fluoride is a fascinating chemical compound with diverse applications in scientific research. This compound’s unique properties make it a valuable tool for studying molecular interactions and developing novel pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamidothiophene-2-sulfonyl fluoride typically involves the reaction of 5-acetamidothiophene with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction and maintain the desired pH levels .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory settings, with appropriate scaling of reagents and optimization of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetamidothiophene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
5-Acetamidothiophene-2-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism by which 5-Acetamidothiophene-2-sulfonyl fluoride exerts its effects involves its ability to act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modify the activity of enzymes and other proteins, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
5-Acetamidothiophene-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
5-Acetamidothiophene-2-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
Thiophene-2-sulfonyl fluoride: Lacks the acetamido group but shares the sulfonyl fluoride functionality
Uniqueness
5-Acetamidothiophene-2-sulfonyl fluoride is unique due to its combination of the acetamido group and sulfonyl fluoride functionality, which provides distinct reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
5-acetamidothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S2/c1-4(9)8-5-2-3-6(12-5)13(7,10)11/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWZPXCIQDWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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